molecular formula C19H21NO6S B2394476 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034292-65-2

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2394476
CAS No.: 2034292-65-2
M. Wt: 391.44
InChI Key: NYGGQRGXTOJADJ-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a dimethoxybenzenesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, some substituted benzofurans have dramatic anticancer activities .

Safety and Hazards

The safety and hazards of benzofuran derivatives can also vary widely. For example, one safety data sheet for a benzofuran derivative states that it is not a hazardous substance or mixture .

Future Directions

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced biological activities and improved safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the sulfonamide group is typically added via sulfonation reactions using appropriate sulfonating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize side reactions. This could include the use of microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors could be explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share a similar structure with benzofuran derivatives but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    Benzofuran derivatives: Other benzofuran derivatives with different substituents can exhibit similar biological activities.

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups enhances its solubility and binding affinity to target proteins, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGGQRGXTOJADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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